molecular formula C13H11BrN2O2 B6046976 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one

Cat. No.: B6046976
M. Wt: 307.14 g/mol
InChI Key: AOUBHAPHEAFQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one is a pyridazin-3(2H)-one derivative, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Researchers value this chemical class for its potential in multiple therapeutic areas, particularly in tackling critical health challenges like cardiovascular diseases (CVDs) and cancer . The pyridazinone core is found in various compounds acting as vasodilators, which are used to manage conditions such as systemic hypertension and coronary vascular diseases . Furthermore, numerous pyridazinone derivatives have demonstrated promising antiproliferative effects and are investigated as targeted anticancer agents. These compounds can act through the inhibition of key molecular targets such as PARP, DHFR, B-RAF, BTK, and Tubulin polymerization . The association between hypertension and cancer incidence, a field known as reverse cardio-oncology, makes the pyridazinone scaffold a particularly compelling template for research. It offers the potential for developing agents with dual activity or for drug repurposing strategies aimed at addressing both conditions . This product is intended for research purposes to further explore these and other potential biochemical mechanisms and applications.

Properties

IUPAC Name

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUBHAPHEAFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazinones are classically synthesized via cyclocondensation between 1,4-diketones and hydrazines. For 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one, this approach requires a pre-functionalized 1,4-diketone bearing the 4-bromophenyl group. A representative protocol involves reacting 4-bromophenylglyoxal with methyl vinyl ketone in the presence of hydrazine hydrate under acidic conditions. The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the pyridazinone core. Yields for this step typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Transition Metal-Catalyzed Cyclization

Modern approaches employ palladium or copper catalysts to construct the pyridazinone ring. For example, a Sonogashira coupling between 4-bromophenylacetylene and a β-ketoamide precursor, followed by oxidative cyclization, generates the heterocycle in a single pot. This method offers superior regioselectivity (>95%) compared to classical methods but requires stringent control over catalyst loading (typically 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C).

Installation of the 2-Oxopropyl Side Chain

The 2-oxopropyl group at position 2 of the pyridazinone ring is introduced via nucleophilic alkylation or acylation.

Alkylation with Chloroacetone

Treatment of 2-hydroxypyridazinone with chloroacetone in the presence of K₂CO₃ in DMF at 60°C facilitates O-alkylation. The reaction proceeds via an SN2 mechanism, with yields of 70–80% after 12 hours. Excess chloroacetone (1.5 equiv) suppresses dimerization byproducts. Post-reaction workup involves extraction with dichloromethane and silica gel chromatography (gradient elution from 5% to 20% ethyl acetate in hexanes).

Acylation-Enolate Trapping

An alternative route involves acylation of a 2-aminopyridazinone intermediate with acetoacetyl chloride, followed by enolate trapping with methyl iodide. This two-step sequence achieves 65% overall yield but requires strict temperature control (−78°C for enolate formation).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents (DMF, THF) enhance reaction rates but may promote side reactions at elevated temperatures. Optimal cyclization occurs in THF at 70°C.

  • Alkylation : DMF outperforms DMSO in suppressing hydrolysis of chloroacetone, enabling higher yields (80% vs. 60%).

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with SPhos ligand provides superior activity in Suzuki couplings compared to PdCl₂(PPh₃)₂ (turnover numbers >1,000 vs. 500).

  • Base Selection : K₃PO₄ yields higher cross-coupling efficiency than Cs₂CO₃ due to improved solubility in toluene/water mixtures.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

Property Value Method
Melting Point142–144°CDifferential Scanning Calorimetry
¹H NMR (CDCl₃)δ 8.07–7.99 (m, 2H, ArH), 5.65 (s, 1H, CH), 3.12 (s, 3H, COCH₃)400 MHz NMR
HRMS (EI)m/z calc. for C₁₃H₁₀BrN₂O₂: 320.9912; found: 320.9909High-Resolution Mass Spectrometry

Challenges and Troubleshooting

Regioselectivity in Bromination

Para-bromination dominates under kinetic control (0°C, short reaction times), while ortho/para mixtures form at higher temperatures. Computational studies suggest the para position’s electron-deficient nature in phenylpyridazinones directs electrophilic attack.

Purification of Hydrophilic Byproducts

Silica gel chromatography struggles to resolve polar byproducts (e.g., diols from over-alkylation). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves separation, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead candidate in drug development. Its structural features allow for interactions with various biological targets, making it suitable for the following applications:

  • Antimicrobial Activity: Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways has been investigated. A study highlighted its potential to reduce cytokine production in macrophages, suggesting applications in treating inflammatory diseases .
  • Cancer Research: Preliminary studies suggest that 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism was observed in various cancer cell lines, including breast and lung cancer models .

Biological Studies

In biological research, this compound serves as a valuable tool for understanding biochemical pathways:

  • Enzyme Inhibition Studies: The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit certain kinases that play roles in cell signaling .
  • Receptor Binding Studies: It has been utilized in receptor binding assays to explore its affinity for various G protein-coupled receptors (GPCRs), which are crucial in pharmacology for drug design .

Industrial Applications

Beyond its medicinal uses, this compound is also relevant in industrial chemistry:

  • Synthesis of Complex Molecules: The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory PropertiesReduces cytokine production
Cancer ResearchInduces apoptosis in cancer cells
Biological StudiesEnzyme InhibitionInhibits specific kinases
Receptor Binding StudiesAffinity for GPCRs explored
Industrial ApplicationsSynthesis of Complex MoleculesActs as an intermediate for further synthesis

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. Results showed a significant reduction in bacterial viability at low concentrations, indicating its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Apoptosis Induction : In vitro experiments demonstrated that treatment with this compound resulted in increased markers of apoptosis in breast cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.
  • Inflammation Modulation : A recent study assessed the anti-inflammatory effects of this compound by measuring cytokine levels in macrophage cultures. The results indicated a dose-dependent decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyridazinones

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
Target Compound 6-(4-Bromophenyl), 2-(2-oxopropyl) Bromophenyl, ketone Potential FPR agonism
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-... 4-(3-Methoxybenzyl), 2-acetamide Methoxybenzyl, acetamide Mixed FPR1/FPR2 agonism
6-(4-Chlorophenyl)-2-[2-(1,2-dimethylindol-3-yl)... 4-Chlorophenyl, 2-oxoethyl-indole Chlorophenyl, indole-ketone Unspecified (structural study)
2-(4-Methoxyphenyl)-6-(3-piperidinylpropoxy)... 4-Methoxyphenyl, piperidinylpropoxy Methoxyphenyl, piperidine Sigma-1 receptor imaging agent
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one 6-(o-Tolyloxy), 2-propyl Tolyloxy, alkyl chain COX-2 inhibition (IC50: 0.11 mM)

Key Observations:

  • Substituent Effects : The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing character compared to chlorophenyl or methoxyphenyl groups in analogues. This may improve binding to hydrophobic pockets in target proteins .
  • Side Chain Variations : The 2-oxopropyl group distinguishes the target compound from derivatives with acetamide (e.g., ) or piperidinylpropoxy (e.g., ) substituents. These differences influence solubility and metabolic pathways .

Biological Activity

6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one, also known by its CAS number 50636-57-2, is a synthetic compound belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed data on its effects.

  • Molecular Formula : C10H7BrN2O
  • Molecular Weight : 251.08 g/mol
  • Physical State : Solid at room temperature
  • Purity : Typically above 97% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various pyridazinone derivatives found that compounds with electron-withdrawing groups, such as bromine, showed enhanced activity against cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundU87 (glioblastoma)12.5Induction of apoptosis
This compoundU251 (glioblastoma)15.0Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against glioblastoma cells.

Enzyme Inhibition

Pyridazinone derivatives have also been studied for their ability to inhibit specific enzymes. The mechanism often involves binding to the active site of enzymes, thereby preventing substrate interaction.

  • Cyclooxygenase (COX) Inhibition : Some studies suggest that pyridazinones can inhibit COX enzymes, which are crucial in inflammatory processes and cancer progression.
  • Protein Kinase Inhibition : The compound may also exhibit activity against various protein kinases involved in cell signaling pathways related to cancer and other diseases.

Case Study 1: Antitumor Activity in Vivo

A recent study evaluated the in vivo antitumor efficacy of this compound using a xenograft model of glioblastoma. The results demonstrated a significant reduction in tumor volume compared to control groups:

Treatment GroupTumor Volume (mm³)% Inhibition
Control800 ± 50-
Compound Group350 ± 3056%

This study supports the potential use of this compound as a therapeutic agent in treating glioblastoma.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of pyridazinones highlighted that modifications at the bromophenyl and oxopropyl positions could enhance biological activity. The presence of halogen substituents was found to be critical for improving potency against cancer cell lines.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.5 ppm) and confirms substitution patterns .
    • 2D NMR (COSY, HSQC) resolves complex coupling in the pyridazinone ring.
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 321.04 for C₁₃H₁₁BrN₂O₂).
  • Infrared (IR) Spectroscopy:
    • Detects carbonyl stretches (C=O at ~1670–1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • X-ray Crystallography:
    • Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles using SHELXL refinement .

How can researchers optimize the reaction yield of this compound when scaling up synthesis?

Q. Advanced

  • Solvent Optimization: Replace low-boiling solvents (e.g., ethanol) with DMF or DMSO to enhance solubility of intermediates at elevated temperatures .
  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to improve cross-coupling efficiency.
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and minimize side reactions.
  • Temperature Gradients: Employ microwave-assisted synthesis for faster cyclization (e.g., 120°C for 30 min vs. 6 hours under reflux) .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Q. Advanced

  • Comparative Assays: Replicate studies using standardized protocols (e.g., fixed IC₅₀ measurement conditions) to isolate variables like solvent choice (DMSO vs. saline) .
  • Structural Analogs: Synthesize derivatives (e.g., replacing Br with Cl or modifying the oxopropyl group) to correlate substituent effects with activity trends .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm whether observed activity is target-specific or off-target .

How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

Q. Advanced

  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase or protease binding pockets). Use AutoDock Vina with force fields like AMBER .
  • QSAR Studies: Correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with activity data to design optimized analogs .
  • MD Simulations: Analyze ligand-receptor stability over 100-ns trajectories (GROMACS) to assess binding kinetics .

What are the critical functional groups in this compound that influence its reactivity and biological activity?

Q. Basic

  • 4-Bromophenyl Group: Enhances lipophilicity and participates in halogen bonding with biological targets (e.g., kinase ATP pockets) .
  • Pyridazinone Core: Acts as a hydrogen-bond acceptor via the N–O moiety, critical for enzyme inhibition .
  • 2-Oxopropyl Side Chain: Provides a reactive ketone for further derivatization (e.g., Schiff base formation) .

What crystallographic approaches are suitable for determining the three-dimensional structure of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., chloroform/methanol) and collect data on a Bruker D8 Venture diffractometer. Refine using SHELXL-2018 with anisotropic displacement parameters .
  • Electron Density Maps: Analyze residual density to confirm bromine placement (R-factor < 5%).
  • Cambridge Structural Database (CSD): Compare bond angles (e.g., C–Br–C at ~120°) with analogous pyridazinones .

How do structural modifications at specific positions affect the compound's pharmacological profile?

Q. Advanced

  • Position 6 (Bromophenyl): Replacing Br with electron-withdrawing groups (e.g., NO₂) increases electrophilicity but may reduce bioavailability. Chloro analogs show similar potency but lower toxicity .
  • Position 2 (Oxopropyl): Converting the ketone to a hydroxyl group (via NaBH₄ reduction) alters solubility and target engagement .
  • Pyridazinone Ring: Introducing methyl groups at position 5 enhances metabolic stability by blocking CYP450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.